ETP-46464 Exhibits a Unique Multi-PIKK Inhibitory Profile Compared to Selective ATR Inhibitors
ETP-46464 is distinguished from highly selective ATR inhibitors like VE-821 and Berzosertib by its potent, multi-targeted activity within the PIKK family. While it potently inhibits ATR (IC50 = 14-25 nM), it is also an exceptionally potent inhibitor of mTOR (IC50 = 0.6 nM) and shows significant activity against DNA-PK (IC50 = 36 nM) . This contrasts sharply with VE-821, which has minimal activity against these kinases, and Berzosertib, which is highly selective for ATR (Ki < 0.2 nM) .
| Evidence Dimension | Kinase Inhibitory Activity (IC50, nM) |
|---|---|
| Target Compound Data | ATR: 14-25 nM; mTOR: 0.6 nM; DNA-PK: 36 nM; PI3Kα: 170 nM; ATM: 545 nM |
| Comparator Or Baseline | VE-821: ATR Ki=13 nM, IC50=26 nM; minimal activity against ATM, DNA-PK, mTOR . Berzosertib (VE-822): ATR Ki < 0.2 nM, IC50=19 nM (cellular); highly selective . AZD6738: ATR IC50=1 nM (enzyme), 74 nM (cellular CHK1 phosphorylation) [1]. |
| Quantified Difference | ETP-46464 is >300-fold more potent against mTOR than VE-821 and exhibits significant DNA-PK inhibition, whereas the comparators are highly selective for ATR. |
| Conditions | Cell-free kinase assays using recombinant enzymes. |
Why This Matters
The multi-kinase inhibition profile of ETP-46464 offers a distinct experimental tool for studying the combined effects of targeting ATR, mTOR, and DNA-PK, which is not achievable with highly selective ATR inhibitors.
- [1] Adooq Bioscience. AZD6738 (Ceralasertib). Cat. No. A15794. View Source
